molecular formula C20H14O4 B5873839 8-acetyl-4-methyl-9-phenyl-2H-furo[2,3-h]chromen-2-one CAS No. 6083-69-8

8-acetyl-4-methyl-9-phenyl-2H-furo[2,3-h]chromen-2-one

Cat. No.: B5873839
CAS No.: 6083-69-8
M. Wt: 318.3 g/mol
InChI Key: NCHUSANJCATJCZ-UHFFFAOYSA-N
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Description

8-acetyl-4-methyl-9-phenyl-2H-furo[2,3-h]chromen-2-one is a complex organic compound belonging to the class of furochromenes. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a furochromene core with acetyl, methyl, and phenyl substituents, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-acetyl-4-methyl-9-phenyl-2H-furo[2,3-h]chromen-2-one can be achieved through various synthetic routes. One common method involves the Pechmann condensation reaction, where phenols react with β-keto esters in the presence of an acid catalyst. This method employs both homogeneous catalysts such as concentrated sulfuric acid, trifluoroacetic acid, and Lewis acids like aluminum chloride, zinc chloride, and titanium tetrachloride .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as using environmentally friendly solvents and catalysts, is becoming increasingly common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

8-acetyl-4-methyl-9-phenyl-2H-furo[2,3-h]chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the furochromene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the furochromene ring .

Scientific Research Applications

8-acetyl-4-methyl-9-phenyl-2H-furo[2,3-h]chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-acetyl-4-methyl-9-phenyl-2H-furo[2,3-h]chromen-2-one involves its interaction with various molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins, leading to modulation of biological processes. For example, it may inhibit specific enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Coumarin: A structurally related compound with similar biological activities.

    Chromene: Another related compound with a similar core structure.

    Furocoumarin: A compound with a fused furan ring, similar to the furochromene structure.

Uniqueness

8-acetyl-4-methyl-9-phenyl-2H-furo[2,3-h]chromen-2-one is unique due to its specific substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

8-acetyl-4-methyl-9-phenylfuro[2,3-h]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O4/c1-11-10-16(22)24-20-14(11)8-9-15-18(20)17(19(23-15)12(2)21)13-6-4-3-5-7-13/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCHUSANJCATJCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC3=C2C(=C(O3)C(=O)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90976301
Record name 8-Acetyl-4-methyl-9-phenyl-2H-furo[2,3-h][1]benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90976301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6083-69-8
Record name 8-Acetyl-4-methyl-9-phenyl-2H-furo[2,3-h][1]benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90976301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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